Product packaging for L-SERINE (13C3)(Cat. No.:)

L-SERINE (13C3)

Cat. No.: B1579730
M. Wt: 108.05
Attention: For research use only. Not for human or veterinary use.
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Description

L-SERINE (13C3) is a useful research compound. Molecular weight is 108.05. The purity is usually 98%.
BenchChem offers high-quality L-SERINE (13C3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-SERINE (13C3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

108.05

Purity

98%

Origin of Product

United States

Biosynthesis and Catabolism of L Serine

Serine Hydroxymethyltransferase (SHMT)-Mediated Conversion to Glycine (B1666218) and One-Carbon Units

One of the principal catabolic fates of L-serine is its reversible conversion to glycine. wikipedia.orgebi.ac.uk This reaction, catalyzed by SHMT, is fundamental to one-carbon metabolism. karger.comnih.gov SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that transfers the β-carbon of serine to the cofactor tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orghenriquefernandes.pt This 5,10-CH2-THF is a key one-carbon donor for the synthesis of purines, thymidylate, and other essential metabolites. nhri.org.twmaayanlab.cloud

The cytosolic isoform, SHMT1, plays a critical role in providing one-carbon units for nucleotide synthesis in the cytoplasm. maayanlab.cloudnih.govgenecards.org The enzyme catalyzes the reversible conversion of serine and THF into glycine and 5,10-methylene-THF. karger.commaayanlab.cloud This function is vital for maintaining the balance between DNA synthesis and methylation reactions. maayanlab.cloud The activity of SHMT1 allows the cell to direct folate metabolism towards the production of dTMP (thymidylate) for DNA replication and repair. maayanlab.cloud

Within the mitochondria, the SHMT2 isoform performs the same reversible reaction as its cytosolic counterpart, converting serine to glycine and generating 5,10-CH2-THF. frontiersin.orgresearchgate.netresearchgate.net This mitochondrial pathway is a primary source of one-carbon units for the entire cell. aacrjournals.org The glycine produced is essential for processes like heme synthesis. mdpi.com Furthermore, SHMT2 activity is crucial for mitochondrial protein translation, as it supports the production of formylmethionyl-tRNAs required for the initiation of protein synthesis within the mitochondria. mdpi.comnih.gov The compartmentation of this activity ensures a localized supply of one-carbon units and glycine for vital mitochondrial functions, including respiration and the assembly of the electron transport chain. researchgate.netaacrjournals.orgnih.gov

Serine Dehydratase (SdaA) Pathways and Pyruvate (B1213749) Formation

L-serine can be directly converted into pyruvate and ammonia (B1221849) in a single enzymatic step catalyzed by L-serine dehydratase, also known as L-serine ammonia-lyase (SdaA). wikipedia.orgmybiosource.combiorxiv.orgumaryland.edu This reaction provides a direct link between amino acid catabolism and central carbon metabolism. wikipedia.org The pyruvate generated can enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis, particularly in the liver. mdpi.comwikipedia.orgbiorxiv.org In some bacteria, this enzyme is an oxygen-labile iron-sulfur protein. nih.govnih.gov While this pathway is considered less significant than the SHMT route in many contexts, it plays an important role in specific metabolic states, such as high-protein diets or starvation. mdpi.comwikipedia.org

L-Serine Racemase (SR) and D-Serine Interconversion

L-serine can be converted to its stereoisomer, D-serine, through the action of L-serine racemase (SR). frontiersin.orgontosight.aifrontiersin.org This enzyme, which is also dependent on pyridoxal phosphate (PLP), catalyzes the reversible racemization of L-serine to D-serine. ontosight.aiebi.ac.ukwikipedia.org D-serine is a crucial neuromodulator, acting as a co-agonist for NMDA receptors in the brain, which are vital for synaptic plasticity, learning, and memory. wikipedia.orgfrontiersin.orgpnas.org The interconversion between L- and D-serine is therefore tightly regulated. ontosight.ai Interestingly, serine racemase also possesses a secondary dehydratase activity, capable of eliminating a water molecule from both L-serine and D-serine to produce pyruvate and ammonia. wikipedia.orgfrontiersin.orgresearchgate.net

Interactive Data Tables

Key Enzymes in L-Serine Metabolism

EnzymeAbbreviationLocationSubstrate(s)Product(s)Function
3-Phosphoglycerate (B1209933) DehydrogenasePHGDHCytosol3-Phosphoglycerate3-PhosphohydroxypyruvateFirst step in de novo L-serine biosynthesis. wikipedia.organnualreviews.org
Phosphoserine Aminotransferase 1PSAT1Cytosol3-Phosphohydroxypyruvate, Glutamate3-Phosphoserine, α-KetoglutarateSecond step in de novo L-serine biosynthesis. annualreviews.orgmdpi.com
Phosphoserine PhosphatasePSPHCytosol3-PhosphoserineL-Serine, PhosphateFinal step in de novo L-serine biosynthesis. wikipedia.orgmdpi.com
Serine Hydroxymethyltransferase 1SHMT1Cytosol, NucleusL-Serine, TetrahydrofolateGlycine, 5,10-CH2-THFOne-carbon metabolism, nucleotide synthesis. karger.commaayanlab.cloudnih.gov
Serine Hydroxymethyltransferase 2SHMT2MitochondriaL-Serine, TetrahydrofolateGlycine, 5,10-CH2-THFOne-carbon metabolism, mitochondrial translation. frontiersin.orgresearchgate.netaacrjournals.org
L-Serine DehydrataseSdaACytoplasmL-SerinePyruvate, AmmoniaGluconeogenesis, amino acid catabolism. wikipedia.orgbiorxiv.org
L-Serine RacemaseSRCytosolL-SerineD-SerineNeuromodulator synthesis. frontiersin.orgebi.ac.uk

Central Metabolic Roles of L Serine As a Precursor and One Carbon Donor

Contribution to One-Carbon Metabolism Flux

One-carbon metabolism is a vital network of biochemical reactions that underpins cellular proliferation and homeostasis by providing one-carbon units for the synthesis of essential biomolecules. pnas.org L-Serine is a principal donor of these one-carbon units, primarily through its conversion to glycine (B1666218) by the enzyme serine hydroxymethyltransferase (SHMT). researchgate.netnih.gov This reaction transfers the β-carbon of serine to tetrahydrofolate (THF), initiating its distribution through the folate and methionine cycles. pnas.org

The catabolism of L-Serine is a major entry point for one-carbon units into the folate cycle. The transfer of a carbon atom from serine to tetrahydrofolate (THF) generates 5,10-methylenetetrahydrofolate. researchgate.net This intermediate is a central hub, as it can be converted into other folate derivatives that carry one-carbon units in different oxidation states, each with specific metabolic roles. Isotopic tracing with L-Serine (13C3) allows for the precise tracking of these carbon units through the folate pool. pnas.org

Folate Cycle IntermediateFunction in One-Carbon Metabolism
5,10-Methylenetetrahydrofolate Directly produced from L-Serine catabolism; serves as a precursor for the synthesis of thymidylate and can be either reduced to 5-methyltetrahydrofolate or oxidized to 10-formyltetrahydrofolate.
5-Methyltetrahydrofolate The most reduced form of folate carrying a one-carbon unit; it is crucial for the methionine cycle, where it donates its methyl group to homocysteine to regenerate methionine.
10-Formyltetrahydrofolate The most oxidized form; it is essential for the de novo synthesis of purine (B94841) nucleotides, providing two of the carbon atoms in the purine ring. pnas.org

The de novo synthesis of purine nucleotides, adenine (B156593) and guanine, is heavily dependent on one-carbon units derived from L-Serine. medchemexpress.comnih.gov Two steps in the purine biosynthetic pathway require the input of one-carbon units from 10-formyltetrahydrofolate, which is largely generated from L-Serine. pnas.org Metabolic flux analysis using L-Serine (13C3) has demonstrated that the C2 and C8 positions of the purine ring are derived from the β-carbon of serine. pnas.org This connection is particularly critical in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis. nih.gov

While the pyrimidine (B1678525) ring itself is not synthesized from serine-derived one-carbon units, the production of thymidylate (dTMP), a crucial component of DNA, is directly linked to L-Serine metabolism. nih.gov The enzyme thymidylate synthase catalyzes the methylation of deoxyuridylate (dUMP) to form dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. researchgate.netnih.gov Consequently, L-Serine availability is essential for DNA replication and repair. researchgate.net Tracing studies with L-Serine (13C3) can quantify the flux of serine-derived carbons into the thymidylate pool. nih.gov

S-adenosylmethionine (SAM) is the universal methyl donor for a vast array of biological methylation reactions, targeting DNA, RNA, proteins, and lipids. nih.govwikipedia.org The regeneration of methionine from homocysteine, a prerequisite for SAM synthesis, is catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate. nih.gov As L-Serine is a primary source of the one-carbon units that form 5-methyltetrahydrofolate, it plays a critical role in maintaining the cellular supply of SAM and supporting methylation-dependent processes. nih.govresearchgate.net Isotopic labeling with L-Serine (13C3) enables the tracking of carbon flow from serine through the folate and methionine cycles into the SAM pool. pnas.orgresearchgate.net

The catabolism of L-Serine also contributes to the cellular redox balance through the production of NADPH and NADH. frontiersin.orgresearchgate.net In the mitochondria, the folate cycle enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) generates NADPH during the oxidation of 5,10-methylenetetrahydrofolate. nih.gov This mitochondrial NADPH is crucial for antioxidant defense and various biosynthetic processes. Furthermore, the breakdown of glycine, which is produced from serine, can lead to the generation of NADH. nih.gov Tracing experiments with labeled serine can elucidate the extent to which its catabolism contributes to the cellular pools of these vital reducing equivalents. nih.govharvard.edu

Involvement in Lipid Biosynthesis Pathways

L-Serine is a direct precursor for the synthesis of important classes of lipids, including sphingolipids and phospholipids (B1166683). frontiersin.orgresearchgate.net The initial and rate-limiting step in de novo sphingolipid synthesis is the condensation of L-Serine with palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. ulb.ac.be This pathway leads to the formation of ceramides (B1148491), which are precursors to more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, essential components of cellular membranes involved in signaling. ulb.ac.be

Furthermore, L-Serine is the backbone for the synthesis of the phospholipid phosphatidylserine (B164497). Through subsequent enzymatic reactions, phosphatidylserine can be converted to phosphatidylethanolamine (B1630911) and then to phosphatidylcholine, two of the most abundant phospholipids in eukaryotic cell membranes. By using L-Serine (13C3) in metabolic labeling studies, researchers can trace the incorporation of serine's carbon skeleton into these various lipid molecules, providing insights into the dynamics of lipid metabolism. ulb.ac.be

Sphingolipid Biosynthesis Initiation by Serine Palmitoyltransferase (SPT)

The de novo synthesis of all sphingolipids commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govwikipedia.orgrsc.org This initial and rate-limiting step is conserved across a wide range of organisms, from bacteria to humans. rsc.org The enzyme SPT facilitates a decarboxylative Claisen-like condensation to produce 3-ketodihydrosphingosine (also known as 3-ketosphinganine), which serves as the foundational long-chain base for all subsequent sphingolipids. rsc.orgnih.gov

The mammalian SPT is a complex enzyme typically localized to the endoplasmic reticulum. rsc.org It is composed of multiple subunits, and the specific combination of these subunits can influence the enzyme's substrate preference for different fatty acyl-CoAs, leading to a diversity of sphingolipid structures. uniprot.orgpnas.orguniprot.org Although palmitoyl-CoA is the most common substrate, SPT can also utilize other acyl-CoAs, ranging from C14 to C18, to generate a variety of long-chain bases. pnas.org The essentiality of L-serine in this process is highlighted by the fact that an external supply of this amino acid is critical for sphingolipid synthesis in certain central nervous system neurons. nih.govresearchgate.netcapes.gov.br

Phospholipid Synthesis: Phosphatidylserine and Phosphatidylethanolamine Formation

L-serine is a direct precursor for the synthesis of phosphatidylserine (PS), a major acidic phospholipid that constitutes a significant portion of the phospholipids in the human cerebral cortex. nih.govwikipedia.org In mammalian cells, PS synthesis primarily occurs in the endoplasmic reticulum through a base-exchange reaction where the head group of pre-existing phospholipids, such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE), is replaced by L-serine. wikipedia.orgembopress.org This reaction is catalyzed by two distinct enzymes, phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). wikipedia.orgembopress.org

The resulting phosphatidylserine can then be decarboxylated by the enzyme phosphatidylserine decarboxylase to form phosphatidylethanolamine (PE). wikipedia.orgnih.gov This conversion underscores the interconnectedness of phospholipid metabolism and the central role of L-serine in maintaining the appropriate balance of these critical membrane components. Studies in isolated rat hepatocytes have shown that the rate of PS synthesis and its subsequent decarboxylation to PE can be influenced by the concentration of L-serine. nih.gov

Integration into Macromolecular Synthesis

L-Serine as a Constituent Amino Acid in Protein Synthesis

As one of the twenty proteinogenic amino acids, L-serine is a fundamental component of proteins. mdpi.comfrontiersin.org Its hydroxyl side-chain contributes to the polarity of proteins and can be a site for post-translational modifications such as phosphorylation, which plays a crucial role in regulating protein function. mdpi.com The incorporation of L-serine into the polypeptide chain during translation is an essential process for the synthesis of all proteins, which are vital for virtually every cellular function.

Nucleic Acid Synthesis Contribution via Purine/Pyrimidine Pathways

L-serine plays a critical, albeit indirect, role in the synthesis of nucleic acids (DNA and RNA) by serving as a major donor of one-carbon units to the folate cycle. frontiersin.orgnhri.org.twspandidos-publications.com The conversion of L-serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), simultaneously transfers a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. nhri.org.twbiorxiv.orgoup.com

This one-carbon unit is essential for the de novo synthesis of purine nucleotides (adenine and guanine) and the pyrimidine nucleotide thymidine. nhri.org.twspandidos-publications.comnih.gov Specifically, one-carbon units from the folate pool are required at two steps in the purine biosynthesis pathway. For pyrimidine synthesis, 5,10-methylenetetrahydrofolate is the direct methyl donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. spandidos-publications.com Therefore, the availability of L-serine is intrinsically linked to the cell's capacity for DNA replication and repair, and RNA synthesis.

Interconversion with Other Amino Acids

L-serine metabolism is closely intertwined with that of other amino acids, most notably glycine. healthmatters.io The interconversion of L-serine and glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nhri.org.twresearchgate.net This reaction is not only central to one-carbon metabolism but also allows for the synthesis of glycine from L-serine and vice versa, depending on the metabolic needs of the cell. researchgate.netresearchgate.net

Advanced Methodologies Utilizing L Serine 13c3 in Isotopic Tracing and Metabolic Flux Analysis

Principles of Stable Isotope Tracing with L-SERINE (13C3)

Stable isotope tracing is a foundational technique in metabolic research that monitors the fate of labeled atoms from a tracer molecule, such as L-Serine (13C3), as they pass through biochemical reactions. creative-proteomics.com The key principle is that the heavy isotope (¹³C) acts as a tag, allowing metabolites synthesized from the tracer to be distinguished from pre-existing, unlabeled molecules by their increased mass. ckisotopes.com

The choice of isotopic tracer is a critical determinant of the information that can be gained about pathway activity. nih.gov In the context of L-Serine, tracers can be either uniformly labeled, where all three carbon atoms are ¹³C, or positionally labeled, where only a specific carbon atom (e.g., at the C-1, C-2, or C-3 position) is ¹³C. researchgate.netosti.gov

[U-13C3]L-Serine: This is a uniformly labeled version of serine, meaning all three carbon atoms in the molecule are the heavy isotope ¹³C. researchgate.net This strategy is highly effective for general pathway tracing. When [U-13C3]L-Serine is metabolized, the entire three-carbon backbone is tracked as a unit. For instance, its conversion to pyruvate (B1213749) preserves the three-carbon skeleton, which can then be traced into the TCA cycle or used for the synthesis of other amino acids like alanine. nih.gov This approach is ideal for identifying which metabolic networks are fed by serine and for "deep labeling" experiments aimed at discovering novel metabolic activities. nih.govnih.gov

Positional 13C-Labeling: In this strategy, only a single carbon atom in the serine molecule is labeled, for example, L-Serine-1-¹³C or L-Serine-3-¹³C. This approach is more specialized and provides granular information about specific enzymatic reactions and pathway branch points. osti.gov The fate of the individually labeled carbon can reveal which specific biochemical transformations have occurred. For example, the decarboxylation of serine to pyruvate would result in the loss of the label if L-Serine-1-¹³C were used, as the C-1 carboxyl group is released as CO₂. This specificity is crucial for disentangling complex or parallel pathways. osti.gov

The selection between uniform and positional labeling depends on the research question. While uniform labeling gives a broad overview of serine's metabolic fate, positional labeling offers a more detailed view of specific reaction mechanisms. osti.govnih.gov

Labeling StrategyDescriptionPrimary ApplicationExample Research Question
Uniform ([U-13C3]) All three carbon atoms are ¹³C.General pathway tracing, identifying all downstream metabolites of serine. nih.govnih.govWhat are the major metabolic fates of serine in a specific cell type?
Positional (e.g., [1-¹³C]) A single, specific carbon atom is ¹³C. osti.govElucidating specific enzymatic steps, differentiating between parallel pathways. osti.govIs serine catabolized primarily via a pathway that involves decarboxylation of the C-1 carbon?

For the quantitative data from L-Serine (13C3) tracing to be accurately interpreted in the context of metabolic flux analysis (MFA), the biological system should ideally reach both metabolic and isotopic steady state. nih.gov

Isotopic Steady State: This refers to the point in time when the isotopic enrichment of the tracer in intracellular metabolites becomes constant. nih.gov After introducing L-Serine (13C3), the ¹³C label will gradually incorporate into downstream metabolites until the ratio of labeled to unlabeled versions of each metabolite no longer changes. northwestern.edu

Achieving both states is crucial because the mathematical models used in ¹³C-MFA assume that fluxes are constant. diva-portal.orgnih.gov If metabolite pools or reaction rates are changing, the analysis becomes significantly more complex. The time required to reach isotopic steady state varies depending on the pathway and the turnover rate of the metabolites involved. For example, intermediates in glycolysis might reach a steady state within minutes, while the TCA cycle can take hours, and nucleotides may require even longer periods of labeling. northwestern.edu

Analytical Platforms in L-SERINE (13C3) Fluxomics

Mass spectrometry (MS) is the central analytical platform for metabolomics and isotope tracing studies. ckisotopes.com It measures the mass-to-charge ratio of ionized molecules, allowing for the differentiation of unlabeled metabolites from their ¹³C-labeled counterparts (isotopologues). frontiersin.org High-resolution mass spectrometry can even distinguish between metabolites labeled with different heavy isotopes. researchgate.net

When L-Serine (13C3) is introduced into a system, its metabolism generates a series of downstream products containing one, two, or three ¹³C atoms. MS analysis detects these molecules as distinct peaks (M+1, M+2, M+3, etc.) corresponding to their increased mass. The distribution of these mass isotopologues provides a detailed fingerprint of metabolic activity. frontiersin.org

Gas chromatography-mass spectrometry (GC-MS) is a robust technique frequently used to measure ¹³C enrichment in central carbon metabolism, including in amino acids like serine and its derivatives. nih.govnih.gov

In a typical GC-MS workflow, metabolites extracted from cells are first chemically modified through a process called derivatization. nih.gov For amino acids, a common method is trimethylsilylation (TMS), which makes the molecules more volatile and suitable for gas chromatography. The derivatized molecules are then separated by the GC based on their boiling points and retention times before being ionized and fragmented in the mass spectrometer. nih.gov

The fragmentation patterns are key to determining isotope enrichment. By analyzing the mass isotopologue distributions of specific fragments, researchers can deduce the positional enrichment of ¹³C within the original molecule. nih.gov For instance, analyzing multiple fragments of derivatized serine allows for the calculation of ¹³C-positional enrichment at the C1, C2, and C3 positions, providing deep insight into metabolic fluxes. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another powerful platform for tracing studies involving L-Serine (13C3). nih.govresearchgate.net A key advantage of LC-MS is its ability to analyze a wide range of polar metabolites, including many intermediates in central carbon metabolism, without the need for chemical derivatization. researchgate.net

In LC-MS, metabolites are separated by liquid chromatography before being introduced into the mass spectrometer. This technique is particularly well-suited for analyzing the incorporation of the ¹³C label from L-Serine (13C3) into a broad spectrum of cellular metabolites. nih.gov For example, LC-MS can be used to monitor the appearance of ¹³C₃-serine and its labeled downstream products like glycine (B1666218) and glycerate. researchgate.net High-resolution LC-MS instruments, such as Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the confident identification of labeled species in complex biological extracts. nih.govosti.gov

Analytical PlatformKey FeaturesApplication to L-SERINE (13C3) Tracing
GC-MS Requires derivatization; provides information from fragmentation patterns. nih.govMeasures isotopic enrichment in serine and related amino acids; allows for positional isotope analysis. nih.gov
LC-MS Analyzes polar metabolites without derivatization; high sensitivity and mass accuracy. nih.govresearchgate.netTraces the ¹³C label from serine into a wide array of downstream metabolites in central metabolism. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-SERINE (13C3) Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing the metabolic fate of L-Serine (13C3). Unlike mass spectrometry (MS), which measures the mass-to-charge ratio of ions, NMR provides detailed information about the specific position of the 13C label within a molecule. mdpi.comnih.gov This capability is crucial for distinguishing between different metabolic pathways that may lead to the same metabolite but result in different labeling patterns. nih.gov

The key advantages of NMR in L-SERINE (13C3) tracing include its non-destructive nature, allowing for repeated measurements on the same sample, and its inherent quantitative accuracy, as the signal intensity is directly proportional to the number of nuclei. nih.gov This makes NMR particularly well-suited for quantifying low levels of isotope enrichment that might be below the detection limits of MS. nih.gov

However, traditional 1D 13C-NMR approaches often suffer from low sensitivity and spectral overlap, especially in complex biological mixtures. rsc.org To overcome these limitations, advanced 2D heteronuclear NMR experiments have been developed. These techniques enhance both sensitivity and resolution, enabling the quantitative analysis of 13C multiplets and providing a more detailed picture of metabolic fluxes. rsc.org For instance, researchers have developed 2D NMR methods that can provide a quantitative estimation of Tricarboxylic Acid (TCA) cycle turns and contributions of the pentose (B10789219) phosphate (B84403) pathway to serine synthesis. rsc.org While NMR generally requires larger amounts of material compared to MS, its ability to provide positional isotopomer information is a significant advantage for detailed metabolic flux analysis. mdpi.com

Recent advancements have focused on improving the sensitivity and resolution of NMR for metabolomic studies. For example, hyperpolarization techniques can significantly boost the NMR signal for short-term flux analysis, although long-term, detailed isotopomer analysis remains a challenge with this approach. rsc.org The development of novel 2D heteronuclear NMR experiments that are both J-scaled and distortion-free allows for the quantitative analysis of multiplets with high sensitivity and resolution, offering new possibilities for tracing the metabolism of L-SERINE (13C3) and other labeled compounds. rsc.org

Computational Modeling and Data Interpretation for L-SERINE (13C3) Tracer Experiments

Software and Algorithms for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) relies on sophisticated software and algorithms to translate the raw isotopic labeling data from L-SERINE (13C3) tracer experiments into quantitative flux maps. nih.gov These tools construct a mathematical model of the metabolic network and then find the set of flux values that best explains the experimentally measured labeling patterns. nih.gov

Several software packages are available for performing 13C-MFA. Some are designed for steady-state analysis, while others can handle non-stationary or dynamic labeling data. 13cflux.netrsc.org The choice of software often depends on the complexity of the metabolic network, the type of experimental data, and the specific research question.

Here is an interactive data table of some commonly used software for 13C-MFA:

SoftwareKey FeaturesAvailability
13CFLUX2 High-performance simulator for steady-state MFA. 13cflux.net Includes tools for network modeling, simulation of isotope labeling, parameter estimation, and statistical analysis. 13cflux.netFree for academic use, commercial license available. 13cflux.net
METRAN Based on the Elementary Metabolite Units (EMU) framework, which simplifies the computational complexity of MFA. rsc.orgmit.eduAvailable through the MIT Technology Licensing Office. mit.edu
FiatFlux A user-friendly tool for flux ratio analysis from MS data, particularly from 13C-glucose experiments. nih.govPublicly available. nih.gov
INCA Supports isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.eduOpen-source.
OpenFLUX An open-source software for modeling 13C-based metabolic flux analysis. github.ioOpen-source.
WUFlux An open-source MATLAB-based platform with a user-friendly interface, providing templates for various microbial species. github.ioOpen-source. github.io
PIRAMID A MATLAB-based tool with a graphical user interface for automating the extraction and analysis of mass isotopomer distributions from MS data. oup.comAvailable. oup.com
convISA A MATLAB-implemented algorithm for isotopomer spectral analysis of fatty acids and cholesterol, which is a less complex approach than full MFA. nih.govDescribed in the literature. nih.gov

The core of these software packages often involves algorithms that minimize the difference between the measured and simulated labeling data. nih.gov The Metropolis-Hastings algorithm, for example, can be used to generate a probability distribution of metabolic flux levels that are consistent with the observed 13C-labeling patterns. researchgate.netresearchgate.net Another common approach is the Elementary Metabolite Units (EMU) framework, which significantly reduces the computational burden of the analysis. rsc.org

Challenges and Best Practices in Flux Calculation from Isotope Data

Calculating accurate metabolic fluxes from isotopic data, such as that generated from L-SERINE (13C3) tracing, presents several challenges. A primary issue is the potential for insufficient experimental data to fully resolve all fluxes in a large metabolic network, which can lead to ambiguity in the results. researchgate.net

Key Challenges:

Model Identifiability: Ensuring that the metabolic model and the experimental data are sufficient to uniquely determine all the flux values is a critical challenge. psu.edu

Data Quality: The accuracy of the flux calculations is highly dependent on the quality and precision of the experimental measurements, including both the isotopic labeling data and the external flux rates (e.g., substrate uptake and product secretion). nih.gov

Assumptions: MFA often relies on assumptions, such as metabolic and isotopic steady state, which must be validated experimentally. nih.gov The assumption of isotopic steady state, for instance, requires confirming that the labeling of metabolites does not change over a specific time interval. nih.gov

Computational Complexity: For large and complex metabolic networks, the computational demands of MFA can be significant. rsc.org

Flux Reversibility: Determining the directionality and reversibility of metabolic reactions can be difficult and can impact the accuracy of the calculated fluxes. researchgate.net

Best Practices:

To address these challenges and ensure the reliability of flux calculations, several best practices have been established:

Comprehensive Data Reporting: It is crucial to report all relevant experimental data, including the metabolic network model, atom transitions for all reactions, external flux data with their primary measurements, and the raw mass isotopomer distributions. nih.gov

Statistical Analysis: Rigorous statistical analysis is essential to determine the goodness-of-fit of the model to the data and to calculate confidence intervals for the estimated fluxes. sci-hub.se Nonlinear methods are preferred over linear approximations for calculating confidence intervals. nih.gov

Experimental Design: Careful experimental design, including the selection of the optimal isotopic tracer(s), is paramount for obtaining high-quality data that can resolve the fluxes of interest. nih.govsci-hub.se

Model Validation: The metabolic network model should be carefully curated and validated. It is good practice to report the number of reactions, fluxes, and balanced metabolites. nih.gov

Thermodynamic Integration: Integrating thermodynamic constraints can help to reduce the solution space and improve the accuracy of flux estimations by avoiding a priori assumptions about flux directions. researchgate.net

The following table summarizes key research findings related to challenges and best practices in flux calculation:

Research FindingSignificance
Insufficient experimental data can lead to unresolved fluxes in large metabolic networks. researchgate.netHighlights the need for careful experimental design and potentially parallel labeling experiments to constrain the model.
The accuracy of flux determination is highly dependent on the precision of isotopic labeling measurements. nih.govEmphasizes the importance of high-quality analytical techniques and data processing.
Nonlinear methods for calculating confidence intervals are more accurate than linear methods. nih.govGuides the choice of statistical methods for robust flux analysis.
Integrating thermodynamic constraints can improve the accuracy of flux estimations. researchgate.netOffers a strategy to overcome limitations related to assumptions about flux directionality.
The choice of isotopic tracer significantly impacts the precision and accuracy of the resulting flux map. nih.govUnderscores the critical role of in silico simulations for optimal tracer selection.

Experimental Design Considerations for L-SERINE (13C3) Tracer Studies

The design of an L-SERINE (13C3) tracer study is a critical determinant of the quality and interpretability of the results. Careful consideration of several factors is necessary to ensure that the experiment is capable of answering the specific biological question at hand.

A fundamental aspect of the experimental design is the selection of the isotopic tracer itself. While this article focuses on L-SERINE (13C3), in broader 13C-MFA studies, there is no single best tracer. nih.gov The choice often depends on the specific metabolic pathways being investigated. For example, 13C-glucose tracers are generally effective for studying upper metabolism, such as glycolysis and the pentose phosphate pathway, whereas 13C-glutamine tracers provide better resolution for pathways in lower metabolism, like the TCA cycle. nih.gov The use of parallel labeling experiments, where cells are cultured with different 13C-labeled substrates, can significantly enhance the resolution of metabolic fluxes in complex models. nih.govsci-hub.se

Another critical consideration is ensuring that the biological system has reached both a metabolic and an isotopic steady state. rsc.org Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling of these metabolites is no longer changing. rsc.org To validate the assumption of isotopic steady state, it is essential to measure isotopic labeling at multiple time points. nih.gov If the labeling is identical at these different time points, the assumption is considered valid. nih.gov

The analytical method used to measure the isotopic labeling is also a key part of the experimental design. As discussed previously, both MS and NMR have their strengths and weaknesses. MS offers high sensitivity but limited positional information, while NMR provides detailed positional isotopomer data but is less sensitive. mdpi.com The choice between these techniques, or their complementary use, will depend on the specific requirements of the study.

Regulation and Interplay of L Serine Metabolism with Cellular Processes

Regulatory Mechanisms of L-Serine Biosynthesis and Catabolism Enzymes

The enzymes governing L-serine biosynthesis and catabolism are subject to sophisticated control mechanisms that fine-tune their activity in response to cellular needs. These mechanisms ensure a balanced flux through the pathway, preventing either a deficit or a surplus of L-serine and its downstream metabolites.

A primary mechanism for the rapid control of L-serine metabolism is the allosteric regulation of key enzymes by metabolites, most notably the feedback inhibition of phosphoglycerate dehydrogenase (PHGDH) by L-serine. PHGDH catalyzes the first and committed step in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933). plos.orgwikipedia.org L-serine acts as a V-type allosteric inhibitor, meaning it primarily affects the maximal reaction rate (Vmax) of the enzyme rather than its affinity for the substrate (Km). plos.orgacs.org This inhibition is cooperative, with binding at two of the four available sites on the tetrameric enzyme achieving significant inhibition. nih.gov

Studies on E. coli PGDH have revealed that the binding of L-serine to regulatory domains at the interface of adjacent subunits induces conformational changes that are transmitted to the active site, thereby inhibiting catalysis. nih.gov The structural integrity of the functional groups on L-serine is crucial for this inhibitory interaction. nih.gov Interestingly, some PHGDH variants are also inhibited by high concentrations of their own substrate, 3-phosphoglycerate, at a distinct allosteric site. wikipedia.org

EnzymeAllosteric EffectorType of RegulationEffect on Enzyme Activity
Phosphoglycerate Dehydrogenase (PHGDH) L-SerineV-type InhibitionDecreases maximal reaction rate (Vmax)
Phosphoglycerate Dehydrogenase (PHGDH) 3-PhosphoglycerateInhibitionInhibits at high concentrations

Beyond allosteric regulation, the expression and activity of serine metabolic enzymes are controlled at the transcriptional and post-translational levels, allowing for longer-term adaptation to metabolic demands.

Transcriptional Control: The expression of genes encoding enzymes of the serine synthesis pathway (SSP), including PHGDH, PSAT1, and PSPH, is upregulated in many cancers. mdpi.com This upregulation is often driven by key transcription factors. For instance, Activating Transcription Factor 4 (ATF4) is a master regulator of the SSP, and its activity is induced under conditions of serine deprivation. nih.gov ATF4, in turn, can be stabilized by Activating Transcription Factor 3 (ATF3), which also directly binds to the promoters of SSP genes to enhance their expression. nih.gov The MYC oncogene, through its downstream effector ATF4, also controls the expression of PHGDH and PSAT1. mdpi.com Furthermore, transcription factors like p63 and p73 have been shown to regulate the expression of SSP enzymes, linking serine metabolism to tumor suppressor pathways. nih.govresearchgate.net The histone methyltransferase G9A can also epigenetically promote the transcription of the serine pathway genes. portlandpress.com

Post-Translational Control: Post-translational modifications (PTMs) provide another layer of regulation for serine metabolic enzymes, particularly for serine hydroxymethyltransferase 2 (SHMT2), the mitochondrial enzyme that interconverts serine and glycine (B1666218). uniprot.org SHMT2 activity can be modulated by various PTMs, including acetylation, succinylation, and fatty acylation. nih.govresearchgate.net For example, succinylation at lysine (B10760008) 280 inhibits SHMT2 activity, which can be restored by the desuccinylase SIRT5, thereby promoting cell proliferation. uniprot.orggenecards.org Similarly, deacetylation of SHMT2 at lysine 95 by SIRT3 increases its enzymatic activity. nih.gov These modifications can affect the enzyme's stability, catalytic efficiency, and interaction with other proteins. nih.govcloud-clone.com

EnzymeModificationEffect on ActivityKey Regulatory Protein
SHMT2 Succinylation (Lys-280)InhibitionSIRT5 (Desuccinylase)
SHMT2 Acetylation (Lys-95)InhibitionSIRT3 (Deacetylase)
SHMT2 Fatty Acylation (Lys-95)IncreasedHDAC11 (Defatty-acylase)

Protein-protein interactions offer a dynamic way to regulate enzyme function. A notable example is the interaction between the oncoprotein SET and the mitochondrial enzyme SHMT2. pnas.org SET physically binds to SHMT2, but not its cytosolic counterpart SHMT1, and enhances its enzymatic activity. pnas.org This interaction promotes the flux of serine-derived one-carbon units towards the synthesis of purine (B94841) nucleotides, glutathione (B108866), and S-adenosylmethionine (SAM). pnas.org This demonstrates a direct mechanism by which an oncoprotein can co-opt a metabolic enzyme to support tumorigenesis by reprogramming one-carbon metabolism. pnas.org In some cellular contexts, SHMT2 has also been found to interact with β-catenin, protecting it from degradation and thereby promoting cell proliferation and metastasis through the Wnt/β-catenin signaling pathway. thno.org

Nutrient Availability and its Impact on L-Serine Metabolic Pathways

The flux through L-serine metabolic pathways is highly sensitive to the availability of key nutrients, particularly glucose and serine itself. Cells must integrate signals about nutrient status to coordinate endogenous synthesis with exogenous uptake, ensuring a stable intracellular supply of serine.

The de novo synthesis of L-serine is directly linked to glycolysis, as it utilizes the intermediate 3-phosphoglycerate as its starting substrate. ijthyroid.org Consequently, the availability of glucose significantly influences the rate of serine biosynthesis. In high-glucose conditions, the increased glycolytic flux can lead to an enhanced production of serine. ijthyroid.org This is particularly relevant in cancer cells, which often exhibit high rates of glucose uptake and glycolysis (the Warburg effect). ijthyroid.org The expression of both glucose transporters (like GLUT1) and PHGDH can be coordinately upregulated in response to high glucose levels, further coupling glucose import to serine synthesis. ijthyroid.org Tracing studies using 13C-labeled glucose have confirmed that a substantial portion of the carbon backbone of serine is derived from glucose, highlighting this direct metabolic link. nih.govfrontiersin.org

Cells can acquire serine not only through de novo synthesis but also by importing it from the extracellular environment via amino acid transporters. frontiersin.orgnih.gov There is a dynamic interplay between these two sources, and the reliance on each can vary between different cell types and under different conditions. frontiersin.org While some cancer cells are highly dependent on exogenous serine, others can compensate for its deprivation by upregulating the endogenous synthesis pathway. aacrjournals.org

Inhibiting PHGDH in cells with high SSP activity can surprisingly decrease the incorporation of extracellular serine into downstream metabolites like nucleotides. rupress.org This suggests that endogenous serine synthesis may be required to facilitate the productive use of exogenous serine for certain biosynthetic processes. rupress.org Conversely, the availability of extracellular serine can influence the rate of de novo synthesis. However, studies have shown that even when extracellular serine is abundant, some level of endogenous synthesis from glucose persists, suggesting it may have specific roles beyond simply contributing to the total serine pool. biorxiv.org The ability to utilize both endogenous and exogenous sources provides metabolic flexibility, allowing cells to adapt to fluctuations in nutrient availability and sustain proliferation. aacrjournals.org For instance, in yeast, the uptake of exogenous serine is the preferred source for sphingolipid biosynthesis. ulb.ac.be

Compartmentation of L-Serine Metabolism in Different Cellular Organelles

The metabolic pathways involving L-serine are distinctly segregated between the cytoplasm and mitochondria, a separation that allows for precise control and channeling of metabolites for specific cellular functions. This compartmentation is crucial for processes ranging from nucleotide synthesis to the maintenance of redox balance.

The interconversion of L-serine and glycine is a key reaction and is catalyzed by serine hydroxymethyltransferase (SHMT). This enzyme exists in two isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria. annualreviews.orglife-science-alliance.org In Chinese hamster cells, the activity of the mitochondrial SHMT2 is approximately 20 times higher than that of the cytosolic SHMT1. annualreviews.org This differential activity underscores the significant role of mitochondria in L-serine metabolism.

The direction of the reaction catalyzed by these isozymes can vary depending on the nutritional state of the cell. oup.com The cytoplasmic SHMT1 is primarily responsible for generating glycine and one-carbon units from L-serine, which are then used for processes like the de novo synthesis of purine nucleotides and deoxythymidine monophosphate in the cytosol. annualreviews.orgportlandpress.com Conversely, the mitochondrial SHMT2 is often involved in the synthesis of L-serine from glycine and one-carbon units. oup.com

This segregation is further emphasized by the fact that tetrahydrofolate (THF) derivatives, which are essential cofactors in one-carbon metabolism, are generally confined to the organelle in which they are produced. oup.com The flow of one-carbon units between the cytoplasm and mitochondria is therefore maintained through the exchange of L-serine, glycine, and formate. oup.com

A notable example of this compartmentalization is seen in the central nervous system. L-serine is synthesized from a glycolytic intermediate primarily in astrocytes. biorxiv.orgnih.gov This newly synthesized L-serine can then be transported to neurons. nih.govresearchgate.net This intercellular metabolic coupling highlights a higher level of organization in L-serine metabolism.

Table 1: Key Enzymes in L-Serine Metabolism and Their Cellular Location

EnzymeGeneLocationPrimary Function
Serine Hydroxymethyltransferase 1SHMT1CytoplasmConverts L-serine to glycine and a one-carbon unit. life-science-alliance.org
Serine Hydroxymethyltransferase 2SHMT2MitochondriaInterconverts L-serine and glycine. life-science-alliance.orgnih.gov Essential for maintaining cellular respiration. life-science-alliance.org
Phosphoglycerate DehydrogenasePHGDHCytoplasmThe first and rate-limiting enzyme in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate. nih.govoncotarget.com
Phosphoserine Aminotransferase 1PSAT1CytoplasmCatalyzes the second step in the de novo synthesis of L-serine. oncotarget.com
Phosphoserine PhosphatasePSPHCytoplasmCatalyzes the final step in the de novo synthesis of L-serine. oncotarget.com

L-Serine Metabolism in Specific Cellular States (e.g., Proliferation, Growth)

L-serine metabolism is profoundly upregulated in rapidly proliferating cells, such as cancer cells and activated immune cells, to meet the increased demand for biosynthetic precursors. aginganddisease.orgnih.gov This amino acid is not just a building block for proteins but also a critical source of one-carbon units for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, all of which are essential for cell division. portlandpress.combiorxiv.orgresearchgate.netnih.gov

During proliferation, cells often exhibit an increased uptake of extracellular L-serine and an enhanced de novo synthesis pathway. oncotarget.comaginganddisease.org The serine biosynthetic pathway, which diverts the glycolytic intermediate 3-phosphoglycerate, is frequently hyperactivated in cancer, linking glucose metabolism directly to the anabolic needs of the cell. oncotarget.comd-nb.info This reliance is so significant that some cancer cells are described as "serine addicted," and limiting L-serine availability can inhibit their growth. researchgate.netfrontiersin.org

The role of L-serine in proliferation extends beyond providing building blocks. It also contributes to maintaining cellular redox homeostasis through the production of glutathione (GSH), for which L-serine is a precursor via glycine and cysteine synthesis. frontiersin.org Furthermore, L-serine metabolism supports mitochondrial function, which is also crucial for cell growth. nih.govfrontiersin.org

In the context of the immune system, activated T cells, for instance, increase the expression of enzymes involved in de novo L-serine synthesis. nih.gov L-serine provides glycine and one-carbon units that promote the proliferation of effector T cells. nih.govfrontiersin.org This highlights the competition for nutrients like L-serine between tumor cells and immune cells within the tumor microenvironment. aginganddisease.org

The metabolic reprogramming in proliferative states often involves the upregulation of key enzymes in the serine synthesis pathway, such as PHGDH, PSAT1, and PSPH. oncotarget.comfrontiersin.org The expression levels of these enzymes can even serve as prognostic markers in certain types of cancer. oncotarget.com

Table 2: Role of L-Serine Metabolism in Cellular Proliferation

Cellular ProcessContribution of L-Serine MetabolismKey Molecules
Nucleotide Synthesis Provides one-carbon units for the de novo synthesis of purines and thymidylate, essential for DNA replication. portlandpress.combiorxiv.orgresearchgate.netnih.govGlycine, One-carbon units (via folate cycle)
Protein Synthesis Serves as a direct building block for proteins. frontiersin.orgL-serine
Lipid Synthesis Acts as a precursor for the synthesis of sphingolipids and phosphatidylserine (B164497), important components of cell membranes. biorxiv.orgfrontiersin.orgSphingolipids, Phosphatidylserine
Redox Homeostasis Contributes to the synthesis of glutathione (GSH) via glycine, which is crucial for antioxidant defense. frontiersin.orgGlycine, Cysteine, Glutathione
Mitochondrial Function Supports mitochondrial respiration and function. life-science-alliance.orgfrontiersin.orgCeramides (B1148491) nih.gov
Epigenetic Regulation One-carbon metabolism, fueled by serine, provides methyl groups for DNA and histone methylation via the S-adenosylmethionine (SAM) cycle. aginganddisease.orgS-adenosylmethionine (SAM)

Comparative Metabolic Studies Involving L Serine

L-Serine Metabolism Across Diverse Organisms and Biological Models

The metabolic pathways for L-serine synthesis and degradation are conserved in many respects but also exhibit significant diversity across prokaryotes and eukaryotes, as well as between different tissues within the same organism.

Prokaryotes utilize L-serine as a fundamental building block and a key metabolic intermediate.

Corynebacterium glutamicum : This bacterium is widely used for the industrial production of amino acids. bioline.org.br In C. glutamicum, L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a three-step pathway involving the enzymes 3-phosphoglycerate dehydrogenase (serA), phosphoserine aminotransferase (serC), and phosphoserine phosphatase (serB). bioline.org.brresearchgate.net The primary routes for L-serine degradation are its conversion to glycine (B1666218) by serine hydroxymethyltransferase (glyA) and its deamination to pyruvate (B1213749) by L-serine dehydratase (sdaA). mdpi.comcore.ac.uk The cleavage to glycine is a major pathway, linking L-serine to one-carbon (1C) metabolism, which is crucial for nucleotide biosynthesis. acs.org Metabolic engineering strategies, often guided by studies using 13C-labeled substrates, have focused on attenuating these degradation pathways to achieve overproduction of L-serine. bioline.org.bracs.org

Mycobacterium bovis : In the Mycobacterium tuberculosis complex, which includes M. bovis, L-serine metabolism is integral to the bacterium's physiology. researchgate.net However, many vaccine strains of M. bovis, such as Bacillus Calmette-Guérin (BCG), exhibit defects in L-serine catabolism. nih.govasm.org These strains often show an inability to use L-serine as a sole nitrogen source, which has been attributed to the inadequate expression of L-serine deaminase (sdaA). nih.govplos.org This enzyme catalyzes the conversion of L-serine to pyruvate and ammonia (B1221849). nih.gov The inability to effectively catabolize L-serine can lead to its accumulation and subsequent inhibition of other essential enzymes, potentially affecting the vaccine's efficacy. nih.govasm.org

Table 1: Key Enzymes in Prokaryotic L-Serine Metabolism
EnzymeGene(s)Organism(s)ReactionMetabolic Role
3-Phosphoglycerate DehydrogenaseserAC. glutamicum3-Phosphoglycerate → 3-PhosphohydroxypyruvateBiosynthesis (First Step)
Phosphoserine AminotransferaseserCC. glutamicum3-Phosphohydroxypyruvate → PhosphoserineBiosynthesis (Second Step)
Phosphoserine PhosphataseserBC. glutamicumPhosphoserine → L-SerineBiosynthesis (Final Step)
Serine HydroxymethyltransferaseglyAC. glutamicumL-Serine ⇌ Glycine + 5,10-CH2-THFDegradation / 1C Metabolism
L-Serine DehydratasesdaAC. glutamicum, M. bovisL-Serine → Pyruvate + NH3Degradation / Nitrogen Source Utilization

In eukaryotes, L-serine metabolism is highly compartmentalized and integrated with a broader range of cellular processes.

Saccharomyces cerevisiae : In the yeast S. cerevisiae, L-serine is synthesized via the phosphorylated pathway, similar to prokaryotes. d-nb.infokobe-u.ac.jp It serves as a critical precursor for the synthesis of glycine and cysteine, which are required for the production of the antioxidant glutathione (B108866). d-nb.info L-serine can also be catabolized to pyruvate by the serine (threonine) dehydratase, encoded by the CHA1 gene, allowing yeast to use it as a carbon and nitrogen source. oup.comnih.gov Transcriptomic studies show that the addition of L-serine induces significant changes in gene expression, affecting amino acid synthesis, stress responses, and ribosome biogenesis, highlighting its role as a metabolic signaling molecule. oup.comnih.gov

Arabidopsis : Plants like Arabidopsis thaliana possess remarkable metabolic flexibility, with three distinct pathways for L-serine biosynthesis: the photorespiratory glycolate (B3277807) pathway, the non-photorespiratory glycerate pathway, and the phosphorylated pathway. researchgate.nettandfonline.com The photorespiratory pathway is highly active in photosynthetic tissues during the day. The phosphorylated pathway, however, is essential for specific developmental processes, including embryo and pollen development and root growth, making it the sole source of serine in certain cell types. researchgate.nettandfonline.comoup.com L-serine itself can act as a metabolic signal that regulates the transcription of genes related to photorespiration. nih.gov

Mammalian Cells : L-serine is a central player in mammalian metabolism. life-science-alliance.org It is synthesized from the glycolytic intermediate 3-phosphoglycerate via the phosphorylated pathway, catalyzed by the enzymes PHGDH, PSAT1, and PSPH. annualreviews.org Serine catabolism primarily occurs through two serine hydroxymethyltransferase (SHMT) enzymes: SHMT1 in the cytosol and SHMT2 in the mitochondria. life-science-alliance.org These enzymes convert L-serine to glycine and a one-carbon unit (5,10-methylene-tetrahydrofolate), which is vital for the synthesis of nucleotides and for methylation reactions. life-science-alliance.org Recent research has shown that serine catabolism, particularly by SHMT2, is essential for maintaining mitochondrial respiration. life-science-alliance.org

In mammals, different tissues exhibit distinct patterns of L-serine metabolism tailored to their specific functions.

Liver : The liver is a central hub for amino acid metabolism. It primarily synthesizes L-serine from glycine via the SHMT enzymes and is a major site for clearing serine from the circulation. nih.govannualreviews.orgmedrxiv.org Isotope tracing studies have revealed that the liver utilizes a unique metabolic route where cytosolic serine catabolism is coupled to NADPH production, which is then used for processes like de novo lipogenesis. researchgate.net

Brain : The brain has a high demand for L-serine, but its uptake from the blood is limited. nih.govfrontiersin.org Consequently, it relies on local de novo synthesis from glucose, a process that occurs predominantly in glial cells (astrocytes), which express high levels of the biosynthetic enzyme PHGDH. biorxiv.orgresearchgate.netnih.gov This astrocytic L-serine is then supplied to neurons, where it serves as the essential precursor for the synthesis of the neuromodulator D-serine, a critical co-agonist of NMDA receptors. biorxiv.orgnih.gov

Retina : The retina is one of the most metabolically active tissues in the body and displays an exceptionally high demand for L-serine. nih.govnih.gov The retinal pigment epithelium (RPE) and Müller glial cells are the primary sites of serine biosynthesis within the retina. nih.govresearchgate.net L-serine and its derivatives are crucial for numerous retinal functions, including the synthesis of sphingolipids for membrane integrity, the generation of reductive power (NADPH) to combat oxidative stress, and the production of antioxidants like glycine and glutathione. nih.govnih.govmdpi.com Dysregulation of serine metabolism is implicated in a variety of retinal diseases. nih.gov

Table 2: Tissue-Specific L-Serine Metabolism in Mammals
TissuePrimary Synthesis RouteKey Functions of L-Serine
Liver From Glycine (via SHMT)Systemic clearance, Gluconeogenesis, NADPH production for lipogenesis
Brain De novo from Glucose (in Astrocytes)Precursor for D-serine (neuromodulator), Sphingolipid synthesis, Protein synthesis
Retina De novo from Glucose (in RPE, Müller cells)Antioxidant production (Glycine, Glutathione), Sphingolipid synthesis, Redox balance (NADPH)

Isotope Effects in L-Serine-Dependent Enzymatic Reactions

Isotopically labeled molecules like L-SERINE (13C3) are powerful tools for elucidating enzyme mechanisms. nih.govresearchgate.net When an atom at a reactive position is replaced by a heavier isotope, the rate of a chemical reaction can change. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable information about the rate-limiting steps of an enzymatic reaction. nih.govmdpi.com

The KIE is the ratio of the reaction rate with the light isotope (e.g., ¹²C) to the rate with the heavy isotope (e.g., ¹³C). A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly altered in the slowest step of the reaction.

While L-SERINE (13C3) is extensively used as a tracer to follow the metabolic fate of the serine carbon skeleton in metabolomics studies, direct reports of its KIE in many enzymatic reactions are less common than for other isotopes like deuterium (B1214612). nih.govnih.gov However, comparative studies using different isotopologues can be highly informative.

A study on serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, provides a clear example. Researchers tested the enzyme's activity with various L-serine isotopologues. nih.gov

For the bacterial SPT from Sphingomonas paucimobilis, a significant KIE of ~2.19 was observed when using [2,3,3-D]l-serine, which has deuterium at the α-carbon. This indicates that the breaking of the Cα-H bond is a rate-limiting step in the catalytic mechanism.

In contrast, when the same enzyme was tested with L-serine labeled with heavy isotopes at the carbon positions ([2-¹³C]l-serine and [1,2,3-¹³C, 2-¹⁵N]l-serine), no significant KIE was observed (the rate was nearly identical to that with unlabeled serine). nih.gov

The results from KIE studies have profound implications for understanding how enzymes work.

Identifying the Rate-Limiting Step : The observation of a significant KIE points directly to the slowest, rate-determining step in a multi-step reaction. For the bacterial SPT, the deuterium KIE confirms that α-proton abstraction is a key part of the rate-limiting phase of catalysis. nih.gov

Probing the Transition State : The magnitude of the KIE gives insight into the structure of the transition state. A large KIE suggests that the bond to the isotope is substantially broken in the transition state.

Distinguishing Between Mechanisms : The absence of a ¹³C KIE in the SPT reaction suggests that the cleavage of the C-C bond during the condensation with palmitoyl-CoA is not the primary rate-limiting step, even though this bond is ultimately broken. nih.gov This allows biochemists to build a more accurate model of the reaction sequence, distinguishing it from mechanisms where C-C bond cleavage might be slower.

Emerging Avenues in L Serine 13c3 Research

Integration of L-SERINE (13C3) Fluxomics with Other Omics Technologies (e.g., Proteomics, Transcriptomics)

The study of metabolic fluxes, or fluxomics, using tracers like L-Serine (13C3) provides a direct measure of reaction rates within a cell. uva.es However, a truly comprehensive understanding of cellular metabolism emerges from the integration of this functional data with other "omics" technologies. uva.essyncell.com While genomics provides the blueprint of potential functions and transcriptomics reveals gene expression patterns, proteomics identifies the actual protein machinery present in the cell. syncell.com Integrating these datasets bridges the gap between genetic information, protein expression, and the functional metabolic output. uva.essyncell.com

This multi-omics approach allows researchers to build more complete models of cellular behavior. For instance, changes in metabolic fluxes measured by L-Serine (13C3) tracing can be correlated with changes in the expression of specific enzymes, as measured by proteomics, and the transcription of their corresponding genes, as measured by transcriptomics. uva.es This integrated analysis can validate the functional consequences of genetic variations and reveal how cells remodel their metabolic and protein landscapes in response to stimuli or disease states. medrxiv.orgnih.gov

Several studies have demonstrated the power of this integrated approach. In cancer research, combining transcriptomic, proteomic, and metabolomic data has helped to characterize metabolic heterogeneity and its link to the tumor microenvironment. nih.gov Similarly, in plant biology, the integration of transcriptomic and proteomic data has been a key strategy for understanding complex developmental processes. frontiersin.org The development of computational tools to visualize and analyze these multi-layered datasets is crucial for interpreting the complex interplay between genes, proteins, and metabolic pathways. researchgate.net

The table below illustrates how different omics technologies provide complementary information, which, when combined with L-Serine (13C3) fluxomics, offers a holistic view of cellular metabolism.

TechnologyInformation ProvidedRole in Integrated Analysis
L-Serine (13C3) Fluxomics Measures the rate of metabolic reactions (fluxes). uva.esProvides a dynamic, functional readout of pathway activity.
Proteomics Quantifies the abundance of proteins (e.g., enzymes). uva.esIdentifies the molecular machinery driving the observed metabolic fluxes.
Transcriptomics Measures the expression levels of RNA transcripts. uva.esReveals the genetic regulatory programs that underpin proteomic and fluxomic changes.
Metabolomics Measures the concentrations of intracellular metabolites. uva.esProvides a snapshot of the metabolic state and the substrates/products of enzymatic reactions.

This table is generated based on information from the text and is for illustrative purposes.

Spatiotemporal Resolution in L-SERINE (13C3) Tracing within Tissues and Subcellular Compartments

A significant frontier in metabolic research is understanding not just what pathways are active, but where and when they are active. Standard isotope tracing often analyzes whole cells or tissues, which can mask the distinct metabolic processes occurring within different subcellular compartments like the mitochondria and cytosol. nih.govnih.gov L-Serine (13C3) tracing, coupled with advanced separation and analytical techniques, is enabling researchers to achieve this crucial spatiotemporal resolution.

One major challenge in analyzing subcellular metabolism is the potential for "post-harvest metabolism," where metabolic activity continues during the biochemical fractionation process, leading to artifacts. nih.gov Researchers have developed and validated strategies to assess and correct for this artifactual metabolism, ensuring that the measured isotope distributions accurately reflect the metabolic state of the compartment at the time of harvest. nih.gov

Studies using L-Serine tracers have successfully delineated compartmentalized metabolism.

Tissue-Specific Metabolism : Comprehensive tracing with serine isotopes in murine models has revealed distinct metabolic phenotypes across different tissues. For example, de novo cysteine synthesis from serine is highly active in the liver and pancreas but is absent in the lung. nih.gov Furthermore, this pathway was found to be downregulated during tumorigenesis, highlighting tissue-specific metabolic rewiring in disease. nih.gov

Subcellular Compartments : A novel in vivo method using orally administered 13C3, 15N L-serine allowed for the distinct quantification of ceramide synthesis within whole liver tissue versus isolated hepatic mitochondria. researchgate.netnih.gov This approach revealed that a high-fat diet significantly increased the turnover and content of ceramides (B1148491) specifically within the mitochondria, suggesting a diet-induced redistribution of these lipids between cellular compartments. researchgate.netnih.gov Other research has used compartment-specific reporters to determine that the primary location for the conversion of serine to glycine (B1666218) is within the mitochondria. nih.gov

These approaches provide a more granular view of metabolism, demonstrating how metabolic pathways are partitioned between different tissues and organelles to support specific physiological functions.

The following table summarizes findings from studies that achieved spatial resolution in serine metabolic tracing.

Study FocusModel SystemKey FindingCitation
Cysteine Synthesis Murine Tissues & TumorsDe novo synthesis from serine is high in liver/pancreas, absent in lung, and reduced in tumors. nih.gov
Ceramide Synthesis C57Bl/6 MiceA high-fat diet specifically increases ceramide turnover and content in hepatic mitochondria over the whole liver. researchgate.netnih.gov
Serine-to-Glycine Conversion A549 CellsThe primary site of serine to glycine conversion is the mitochondria. nih.gov

This table is generated based on information from the text and is for illustrative purposes.

Development of Novel L-SERINE (13C3) Tracing Techniques and Analytical Tools

The expanding applications of L-Serine (13C3) tracing are being driven by continuous innovation in experimental techniques and analytical instrumentation. These advancements allow for more precise, sensitive, and informative measurements of metabolic flux.

One novel approach involves the oral administration of 13C3, 15N L-serine in drinking water to track the synthesis of metabolites like ceramides over several days in vivo. researchgate.netnih.gov This method provides a kinetic view of metabolic turnover within specific tissues and subcellular compartments under different physiological conditions, such as dietary changes. researchgate.netnih.gov

In the realm of analytical technology, microfluidic capillary electrophoresis-mass spectrometry (CE-MS) has been developed for tracer-based metabolomics. oup.com This highly accurate method can be used for underivatized proteinogenic amino acids and requires only minuscule sample volumes, equivalent to the amount from approximately 10⁴ to 10⁵ prokaryotic cells. oup.com Furthermore, it can reveal the specific position of labeled carbons, which is essential for elucidating detailed metabolic pathways. oup.com

Other innovations focus on the type of molecules analyzed and the data processing required.

Peptide-Based 13C MFA : A proposed alternative to traditional metabolic flux analysis (MFA), which relies on analyzing amino acids from bulk protein, is to analyze the labeling patterns of specific peptides. nih.gov Since peptides can be traced back to specific proteins, this method offers the potential to resolve metabolic fluxes in mixed microbial communities or to probe the metabolism of specific cell subpopulations. nih.govresearchgate.net

Advanced Data Correction Tools : The accuracy of dual-isotope tracing experiments (e.g., using both 13C and 15N) depends on correcting for the natural abundance of heavy isotopes. chemrxiv.org New computational tools, such as AccuCor2, have been developed to perform these corrections accurately for dual-isotope data, which is critical for the quantitative analysis of metabolic fluxes. chemrxiv.org

These evolving techniques are making 13C MFA more robust, accessible, and capable of addressing increasingly complex biological questions. vanderbilt.edu

Elucidation of Novel Metabolic Branches or Regulatory Nodes through L-SERINE (13C3) Studies

A primary goal of L-Serine (13C3) tracing is to map metabolic networks and uncover previously unknown pathways or points of regulation. By following the fate of labeled serine, researchers can identify unexpected metabolic conversions and understand how cells prioritize different metabolic routes.

L-serine stands at a critical metabolic crossroads, serving as a precursor for proteins, amino acids (like glycine and cysteine), lipids, and nucleotides. nih.gov Tracing studies have been instrumental in dissecting how cells navigate these converging pathways.

Serine Enantiomer-Specific Flux : Research has shown that serine chirality can direct metabolic flow. L-serine is a key carbon donor for one-carbon metabolism, which is vital for proliferation, while its enantiomer, D-serine, is a neuromodulator. biorxiv.org Studies have revealed a metabolic switch between these pathways, highlighting a sophisticated regulatory node based on serine stereochemistry. biorxiv.org

Metabolic Rewiring in Immune Cells : Using [U-13C3]serine tracing in neutrophil-like cells, researchers found that non-essential amino acids, including serine, can be catabolized and contribute to central carbon metabolism, a finding that challenges simpler models of nutrient utilization. nih.gov The M+3 fraction of pyruvate (B1213749) derived from [U-13C3]serine was less than 1% in these cells, indicating that serine's carbon backbone largely remains intact as it enters other pathways. nih.gov

Host-Pathogen Metabolic Interactions : 13C-flux analysis has been used to probe the metabolism of the intracellular pathogen Mycobacterium tuberculosis. nih.gov This work revealed that the bacterium feeds on a mixture of substrates from the host cell, including amino acids, C1, and C2 carbon sources, providing a detailed picture of its metabolic niche during infection. nih.gov

Q & A

What are the critical methodological considerations when synthesizing 13C3-labeled L-serine for isotopic tracer studies?

Basic Research Question
Synthesis of 13C3-L-serine requires precise control over isotopic labeling efficiency and purification. Key steps include:

  • Labeling Strategy : Use enzymatic or chemical synthesis routes to ensure uniform 13C incorporation at all three carbon positions. For example, microbial fermentation with 13C-glucose as a precursor can yield isotopically enriched serine .
  • Purification : Employ ion-exchange chromatography or HPLC to isolate 13C3-L-serine from unlabeled byproducts. Validate purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment ≥98% .
  • Validation : Quantify isotopic purity using calibration curves with certified standards and verify linearity (e.g., r² ≥ 0.99 for MS detection) .

How can researchers optimize experimental designs for 13C3-L-serine in dynamic nuclear polarization (DNP) NMR studies?

Advanced Research Question
Optimizing DNP-NMR sensitivity with 13C3-L-serine involves:

  • Isotopic Enrichment : Ensure >99% 13C labeling to maximize polarization transfer efficiency. Contamination with unlabeled serine reduces signal-to-noise ratios .
  • Sample Preparation : Use cryoprotectants (e.g., glycerol) to stabilize hyperpolarized states and minimize relaxation losses. Validate protocols via time-resolved NMR measurements .
  • Cross-Validation : Compare DNP-NMR results with conventional 13C-NMR or MS data to confirm isotopic tracing accuracy .

What analytical methods are most reliable for quantifying 13C3-L-serine in complex biological matrices?

Basic Research Question
Robust quantification requires:

  • Chromatography : Reverse-phase HPLC or UPLC paired with tandem MS (LC-MS/MS) achieves limits of quantification (LOQ) as low as 0.3 µmol/L for serine isomers .
  • Calibration Standards : Use isotopically matched internal standards (e.g., dabsyl derivatives) to correct for matrix effects. Recovery rates should exceed 85% in validation studies .
  • Reproducibility : Ensure within-day CV < 2% and between-day CV < 7% for peak area consistency .

What strategies resolve discrepancies in isotopic enrichment data from metabolic flux studies using 13C3-L-serine?

Advanced Research Question
Addressing contradictions involves:

  • Analytical Cross-Check : Validate MS or NMR data with orthogonal methods (e.g., isotopic ratio mass spectrometry) to rule out instrument-specific artifacts .
  • Sample Handling Controls : Monitor storage conditions (e.g., pH, temperature) to prevent isotopic dilution or degradation. Pre-treat samples with protease inhibitors to avoid serine hydrolysis .
  • Modeling Adjustments : Use computational flux analysis tools (e.g., INCA) to account for intracellular dilution effects and refine tracer incorporation rates .

How should control experiments be designed for in vivo metabolic studies with 13C3-L-serine?

Basic Research Question
Effective controls include:

  • Unlabeled Controls : Administer natural-abundance L-serine to distinguish tracer-derived signals from endogenous sources .
  • Isotopic Standards : Spike biological samples with known 13C3-L-serine concentrations to validate extraction efficiency and matrix effects .
  • Time-Course Sampling : Collect serial samples to track isotopic steady-state kinetics and avoid transient labeling artifacts .

What methodological adjustments are needed to account for isotopic dilution in longitudinal 13C3-L-serine studies?

Advanced Research Question
Mitigating dilution effects requires:

  • Frequent Sampling : Capture short-term isotopic kinetics to model dilution rates in dynamic systems (e.g., plasma vs. intracellular pools) .
  • Compartmental Modeling : Use pharmacokinetic models to estimate tracer distribution and adjust for dilution in tissues with slow turnover .
  • Dose Optimization : Conduct pilot studies to determine the minimal 13C3-L-serine dose required for detectable enrichment without perturbing metabolic pathways .

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